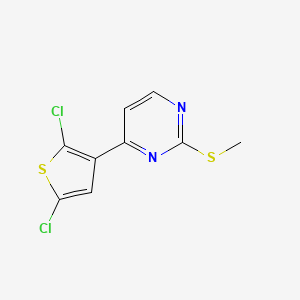
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as CBIQ, is a chemical compound that has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has been studied for its potent tubulin inhibition properties, marking its significance in preclinical development. The synthesis of this compound follows a straightforward route starting from the unsubstituted indole, leading to its potential as a potent tubulin inhibitor under preclinical development. The structural assignment was facilitated by sophisticated NMR experiments and X-ray crystallography, emphasizing its promising role in scientific research focused on cancer therapeutics and cell cycle regulation (Knaack et al., 2001).
Antiallergic Potential
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has unveiled novel compounds with significant antiallergic properties. Among these, variants incorporating similar structural motifs have demonstrated remarkable potency in inhibiting histamine release and interleukin production, which are critical in allergic responses. This underlines the compound's potential application in developing new antiallergic therapies, showing advancements in targeting and mitigating allergic reactions (Cecilia Menciu et al., 1999).
Corrosion Inhibition
Investigations into acetamide derivatives, including structures related to this compound, have highlighted their utility as corrosion inhibitors. These studies reveal the compound's potential in protecting metals against corrosion, particularly in acidic environments, thereby extending their application to industrial maintenance and preservation tasks (A. Yıldırım & M. Cetin, 2008).
Ligand-Protein Interaction and Photovoltaic Efficiency
Spectroscopic and quantum mechanical studies on bioactive analogs, including benzothiazolinone acetamide derivatives, suggest the utility of these compounds in ligand-protein interactions and as photosensitizers in dye-sensitized solar cells (DSSCs). The photovoltaic efficiency modeling indicates good light harvesting efficiency and potential for application in renewable energy technologies (Y. Mary et al., 2020).
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c24-20-9-7-17(8-10-20)15-27-16-19(21-5-1-2-6-22(21)27)12-23(28)26-14-18-4-3-11-25-13-18/h1-11,13,16H,12,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWQWGVUCLZFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

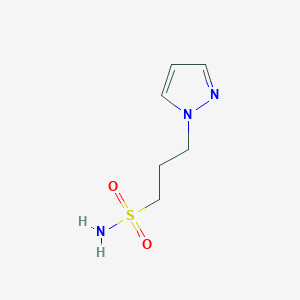
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide](/img/structure/B2941443.png)

![Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate](/img/structure/B2941445.png)
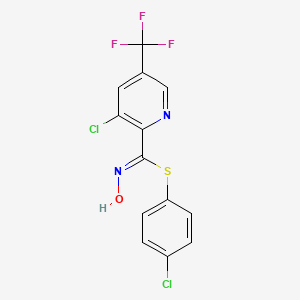
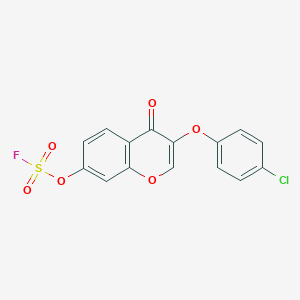
![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941450.png)
![Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2941452.png)
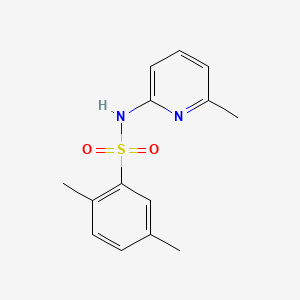
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2941456.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)

